molecular formula C9H19O3P B8396138 Diethyl 4-pentenylphosphonate

Diethyl 4-pentenylphosphonate

Cat. No.: B8396138
M. Wt: 206.22 g/mol
InChI Key: BNPOXTWAZJVNFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 4-pentenylphosphonate is a useful research compound. Its molecular formula is C9H19O3P and its molecular weight is 206.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H19O3P

Molecular Weight

206.22 g/mol

IUPAC Name

5-diethoxyphosphorylpent-1-ene

InChI

InChI=1S/C9H19O3P/c1-4-7-8-9-13(10,11-5-2)12-6-3/h4H,1,5-9H2,2-3H3

InChI Key

BNPOXTWAZJVNFE-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCCC=C)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-bromo-1-pentene was combined with triethylphosphite in the absence of solvent using microwave conditions at 150° C. to give diethyl 4-pentenylphosphonate. Diethyl 4-pentenylphosphonate was combined with bromotrimethyl silane and subsequently quenched with methanol to afford diethyl 4-pentenylphosphonic acid according to Scheme 8.
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Synthesis routes and methods II

Procedure details

Sodium iodide (100.6 g, 0.66 mol, 1.1 eq.) was added to a solution of 1-bromo-4-pentene (100 g, 0.67 mol) in acetone (250 mL) and the mixture was stirred at room temperature overnight. The mixture was filtered and the solid was washed with acetone. The acetone filtrate and the acetone wash were combined. The acetone was then removed by distillation, revealing 1-iodo-4-pentene, which was used in the next step. 1H NMR (CDCl3) δ=5.8 (m, 1H), 5.0 (m, 2H), 3.2 (t, 2H), 2.2 (sq, 2H), 1.8 (sq, 2H). Triethyl phosphite (400 mL, 2.3 mol, 3.5 eq.) was added to the 1-iodo-4-pentene, and the mixture was heated to 130° C. for three hours. Diethyl ethyl phosphonate was removed by fractional vacuum distillation, revealing the desired 4-pentenyl phosphonic acid diethyl ester which was used without further purification. 1H NMR (CDCl3) δ=5.7 (m, 1H), 4.8 (m, 2H), 4.0 (m, 4H), 2.0 (sq, 2H), 1.7 (m, 4H), 1.2 (t, 6H). 31P NMR (CDCl3) δ=33.3.
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100.6 g
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100 g
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250 mL
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400 mL
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Synthesis routes and methods III

Procedure details

1H NMR (CDCl3) δ=5.8 (m, 1H), 5.0 (m, 2H), 3.2 (t, 2H), 2.2 (sq, 2H), 1.8 (sq, 2H). Triethyl phosphite (400 mL, 2.3 mol, 3.5 eq.) was added to the 1-iodo-4-pentene, and the mixture was heated to 130° C. for three hours. Diethyl ethyl phosphonate was removed by fractional vacuum distillation, revealing the desired 4-pentenyl phosphonic acid diethyl ester which was used without further purification. 1H NMR (CDCl3) δ=5.7 (m, 1H), 4.8 (m, 2H), 4.0 (m, 4H), 2.0 (sq, 2H), 1.7 (m, 4H), 1.2 (t, 6H). 31P NMR (CDCl3) δ=33.3.
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